Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate is a complex organic compound with significant chemical properties and potential applications in scientific research. The compound's molecular formula is , and it has a molecular weight of approximately 299.32 g/mol. This compound is classified as an aromatic amine and is part of the benzoate ester family, which includes various derivatives with diverse biological activities.
Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate can be sourced from chemical suppliers specializing in high-quality reference materials. It is categorized under various chemical classes, including:
The synthesis of Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate typically involves several steps, which may include:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques such as chromatography may be employed for purification.
The molecular structure of Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate can be represented by its SMILES notation: CCOC(=O)c1cc(OCCOC)c(OCCO)cc1N
. This notation indicates the arrangement of atoms and functional groups within the molecule.
Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific catalysts or conditions to proceed efficiently, such as temperature control or pH adjustments.
The mechanism of action for Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate primarily revolves around its interaction with biological systems:
Research into its mechanism of action is ongoing, with studies focusing on its potential therapeutic effects in various biological contexts.
Relevant data on these properties can be found in safety data sheets provided by suppliers or detailed chemical databases.
Ethyl 2-amino-4-(2-hydroxyethoxy)-5-(2-methoxyethoxy)benzoate has several potential scientific uses:
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 3779-62-2
CAS No.:
CAS No.: 1356964-77-6
CAS No.: